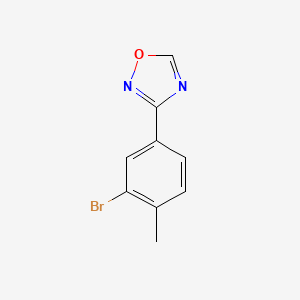
3-bromo-5-(1-bromoethyl)pyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5-(1-bromoethyl)pyridine hydrobromide, commonly referred to as 3-bromo-5-BE-PyrHBr, is a compound that has been used in a variety of scientific research applications. It is a small molecule that is composed of a nitrogen atom, two bromine atoms, and a hydrobromide group. 3-bromo-5-BE-PyrHBr is a versatile compound that has been used in a variety of applications, such as organic synthesis, protein or enzyme inhibition, and drug discovery. In
科学的研究の応用
3-bromo-5-BE-PyrHBr has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the preparation of various heterocyclic compounds. It has also been used as a protein or enzyme inhibitor, as it has been found to inhibit the activity of certain enzymes. Additionally, it has been used in drug discovery, as it has been found to interact with certain proteins and enzymes that are involved in disease processes.
作用機序
Target of Action
3-Bromo-5-(1-bromoethyl)pyridine hydrobromide is a halogenated heterocyclic compound It’s known to be used in the preparation of ether ligands , which suggests that it may interact with various biological targets depending on the specific ligand it forms.
Mode of Action
Given its use in the synthesis of ether ligands , it can be inferred that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function or activity.
Biochemical Pathways
As a building block in the synthesis of ether ligands , it could potentially influence a variety of biochemical pathways depending on the specific ligand and target interaction.
Result of Action
Given its role in the synthesis of ether ligands , it can be inferred that its effects would largely depend on the specific ligand and target interaction.
実験室実験の利点と制限
3-bromo-5-BE-PyrHBr has several advantages and limitations for use in laboratory experiments. One of the main advantages is its versatility, as it can be used in a variety of applications, such as organic synthesis, protein or enzyme inhibition, and drug discovery. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are several limitations to its use in laboratory experiments. For example, it is toxic and should be handled with care. Additionally, it is not soluble in most organic solvents, making it difficult to use in certain experiments.
将来の方向性
There are a variety of potential future directions for 3-bromo-5-BE-PyrHBr. One potential direction is to further explore its use as a protein or enzyme inhibitor, as it has already been found to inhibit the activity of certain enzymes. Additionally, it could be further explored as a drug discovery tool, as it has been found to interact with certain proteins involved in disease processes. Additionally, it could be further explored as a starting material for the preparation of various heterocyclic compounds. Finally, it could be further explored for its potential applications in medicinal chemistry, as it has been found to interact with certain proteins and enzymes in the body.
合成法
3-bromo-5-BE-PyrHBr is synthesized by a multi-step process that involves the reaction of 5-bromoethylpyridine and bromine, followed by the addition of hydrobromic acid. The reaction of 5-bromoethylpyridine and bromine yields a brominated pyridine compound, which is then reacted with hydrobromic acid to form 3-bromo-5-BE-PyrHBr. The reaction is typically carried out in anhydrous conditions, such as a dry nitrogen atmosphere, to ensure the desired product is formed.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-(1-bromoethyl)pyridine hydrobromide involves the bromination of 3-ethylpyridine followed by the reaction with hydrogen bromide to form the hydrobromide salt.", "Starting Materials": [ "3-ethylpyridine", "bromine", "hydrogen bromide", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Bromination of 3-ethylpyridine with bromine in acetic acid to form 3-bromo-ethylpyridine.", "Step 2: Reaction of 3-bromo-ethylpyridine with hydrogen bromide in the presence of sodium acetate and water to form 3-bromo-5-(1-bromoethyl)pyridine hydrobromide." ] } | |
CAS番号 |
2172585-13-4 |
製品名 |
3-bromo-5-(1-bromoethyl)pyridine hydrobromide |
分子式 |
C7H8Br3N |
分子量 |
345.9 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



